molecular formula C17H26N2O3 B7946243 tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate

Cat. No.: B7946243
M. Wt: 306.4 g/mol
InChI Key: FAKOFCBYQCSXEP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, a methoxyphenyl moiety, and an azetidine ring, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[(4-methoxyphenyl)methyl]amino}methyl)azetidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of azetidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of tert-butyl 3-({[(4-methoxyphenyl)methyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-({[(4-methoxyphenyl)methyl]amino}methyl)piperazine-1-carboxylate
  • tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)azetidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with biological targets in a distinct manner compared to other similar compounds, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

tert-butyl 3-[[(4-methoxyphenyl)methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-14(12-19)10-18-9-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKOFCBYQCSXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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